molecular formula C8H12O3S B14645079 S-(2,5-Dioxohexan-3-yl) ethanethioate CAS No. 53670-52-3

S-(2,5-Dioxohexan-3-yl) ethanethioate

Cat. No.: B14645079
CAS No.: 53670-52-3
M. Wt: 188.25 g/mol
InChI Key: MILJBBRNKKBYSJ-UHFFFAOYSA-N
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Description

S-(2,5-Dioxohexan-3-yl) ethanethioate is a thioester derivative characterized by a linear 2,5-dioxohexane backbone substituted with an ethanethioate group at the third carbon. This compound features a diketone motif (2,5-dioxo) and a thioacetate functionality, which may confer reactivity toward nucleophiles (e.g., hydrolysis or transesterification).

Properties

CAS No.

53670-52-3

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

S-(2,5-dioxohexan-3-yl) ethanethioate

InChI

InChI=1S/C8H12O3S/c1-5(9)4-8(6(2)10)12-7(3)11/h8H,4H2,1-3H3

InChI Key

MILJBBRNKKBYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)C)SC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxohexan-3-yl) ethanethioate typically involves the reaction of a suitable thiol with an acyl chloride or anhydride. One common method is the reaction of ethanethiol with 2,5-dioxohexanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: S-(2,5-Dioxohexan-3-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(2,5-Dioxohexan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes containing thiol groups. The thioester group can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Cyclic structures may also influence bioavailability and binding interactions in biological systems .
  • Substituent Effects :
    • Electron-Donating Groups : Compound 28 (4-methoxyphenyl) has the lowest melting point (129°C), likely due to reduced intermolecular forces from the methoxy group.
    • Electron-Withdrawing Groups : Compounds 29 (3,4-dichloro) and 30 (chloro-trifluoromethoxy) exhibit higher melting points (137°C and 120°C, respectively), attributed to stronger dipole-dipole interactions and molecular packing efficiency .
  • Stability: All analogs degrade in methanol, suggesting susceptibility to nucleophilic attack at the thioester or diketone groups. The linear target compound may exhibit similar instability.

Biological Activity

S-(2,5-Dioxohexan-3-yl) ethanethioate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14O2SC_8H_{14}O_2S. The compound is characterized by the presence of a dioxohexane moiety linked to an ethanethioate group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with biological systems through various mechanisms, including:

  • Enzyme Inhibition : Many thioesters can act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The compound may influence receptor binding, particularly with integrins and other cell adhesion molecules.

Antioxidant Properties

Studies have suggested that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Cytotoxic Effects

Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The ability to induce apoptosis in these cells could be a promising area for further investigation.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting its potential as a natural antioxidant.
  • Cytotoxicity Assessment :
    In vitro tests conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways.

Research Findings

Recent publications have highlighted the importance of further exploring the biological activities of this compound. The compound's dual role as an antioxidant and potential anticancer agent presents opportunities for therapeutic applications. Ongoing studies are focused on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular components.
  • In Vivo Studies : Assessing the efficacy and safety in animal models to evaluate therapeutic potential.

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